2-Octulosonic acid

Description

Structure

3D Structure

Properties

CAS No. |

107947-93-3 |

|---|---|

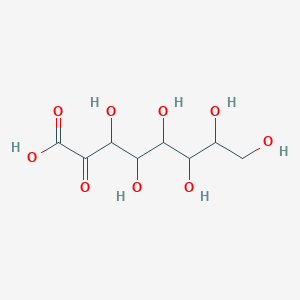

Molecular Formula |

C8H14O9 |

Molecular Weight |

254.19 g/mol |

IUPAC Name |

3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid |

InChI |

InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17) |

InChI Key |

DXNVVRCIIJGFIP-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |

Synonyms |

2-OclA 2-octulosonic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Octulosonic Acid

Precursor Metabolism and Initial Steps

The biosynthesis of Kdo begins with the preparation of its initial sugar phosphate (B84403) precursor and a high-energy compound.

The initial precursor for Kdo biosynthesis is D-arabinose 5-phosphate (A5P). researchgate.netrsc.orgrsc.orgmdpi.comasm.orgasm.org A5P is synthesized from D-ribulose 5-phosphate (Ru5P), an intermediate of the pentose (B10789219) phosphate pathway. researchgate.netrsc.orgrsc.orgasm.orgasm.org This conversion is catalyzed by the enzyme D-arabinose 5-phosphate isomerase (API), also known as KdsD or GutQ in Escherichia coli. researchgate.netrsc.orgrsc.orgmdpi.comasm.orgasm.orgqmul.ac.ukexpasy.org The reaction is a reversible keto-aldol isomerization of Ru5P to A5P. rsc.orgrsc.orgasm.org In E. coli K-12, two distinct API isoenzymes, KdsD and GutQ, are responsible for providing the intracellular pool of A5P for Kdo synthesis. rsc.orgrsc.orgasm.orgasm.org While KdsD is widely conserved among Gram-negative bacteria, GutQ is found in a more limited number of species. rsc.orgasm.org Studies involving kdsD and gutQ deficient mutants in E. coli have confirmed that these enzymes are the primary sources of A5P for Kdo biosynthesis, and their absence leads to A5P auxotrophy and impaired Kdo formation. mdpi.comasm.orguni-stuttgart.de

The second key precursor in Kdo biosynthesis is phosphoenolpyruvate (B93156) (PEP). researchgate.netontosight.aiontosight.airsc.orgnih.govwayne.eduebi.ac.ukumich.edunih.gov PEP is a high-energy glycolytic intermediate that provides a three-carbon unit to the growing Kdo structure. The condensation reaction between A5P and PEP is the committed step in Kdo biosynthesis and is catalyzed by KDO-8-phosphate synthase (KdsA). researchgate.netontosight.aiontosight.airsc.orgnih.govwayne.eduebi.ac.ukumich.edunih.gov

D-Arabinose-5-Phosphate Synthesis and Conversion

Key Enzymatic Reactions in Kdo Biosynthesis

The core of the Kdo biosynthetic pathway involves a series of specific enzymatic transformations.

KDO-8-phosphate synthase (KdsA, EC 2.5.1.55) catalyzes the aldol-type condensation of A5P and PEP to form 3-deoxy-D-manno-octulosonate 8-phosphate (KDO-8P) and inorganic phosphate. researchgate.netontosight.aiontosight.airsc.orgnih.govwayne.eduebi.ac.ukumich.edunih.govnih.gov This reaction is crucial for initiating the formation of the eight-carbon sugar backbone of Kdo. ebi.ac.uk KdsA is considered a key enzyme in the pathway and a promising target for antibacterial drug development due to its essential role in LPS biosynthesis and bacterial viability. researchgate.netontosight.aiontosight.aiwayne.eduumich.edu

The reaction catalyzed by KdsA is stereospecific, involving the attack of the si face of PEP on the re face of the carbonyl group of A5P. rsc.orgwayne.edu Kinetic studies have characterized the activity of KdsA from various organisms. For example, studies on Arabidopsis thaliana KDOPS, a non-metalloenzyme, have provided kinetic parameters: nih.gov

| Substrate | Km (µM) |

| Phosphoenolpyruvate (PEP) | 3.6 |

| D-Arabinose 5-phosphate (A5P) | 3.8 |

The kcat for A. thaliana KDOPS was determined to be 5.9 s⁻¹ at 37 °C. nih.gov

While KdsA typically exhibits high specificity for A5P and PEP, some variations in substrate specificity have been observed in KdsA from different bacterial species. For instance, KDOPS from Neisseria gonorrhoeae has shown the ability to utilize erythrose 4-phosphate (E4P) or ribose 5-phosphate (R5P) as alternative substrates to A5P, albeit with potentially lower efficiency. nih.govanl.gov This suggests some degree of flexibility in the enzyme's substrate binding site depending on the organism.

Following the condensation reaction, the resulting KDO-8P is dephosphorylated to yield Kdo and inorganic phosphate. researchgate.netrsc.orgrsc.orgumich.edunih.govuniprot.orgasm.orguniprot.org This step is catalyzed by KDO-8-phosphate phosphatase (KdsC, EC 3.1.3.45), the third enzyme in the core Kdo biosynthetic pathway. researchgate.netrsc.orgrsc.orgumich.eduuniprot.orguniprot.org KdsC is a phosphatase that belongs to the haloacid dehalogenase hydrolase superfamily. umich.edunih.gov

KdsC demonstrates high specificity for its substrate, KDO-8P, and does not efficiently hydrolyze other sugar phosphates like A5P or p-nitrophenylphosphate. umich.edunih.govasm.org The enzyme requires a divalent metal cofactor for activity, with Mg²⁺ and Co²⁺ being effective activators. nih.govuniprot.orgasm.orguniprot.org Optimal enzymatic activity for E. coli KdsC is observed at a pH range of 5.5 to 6.5. nih.govasm.org

Kinetic parameters for E. coli KDO-8-phosphate phosphatase have been determined: nih.govasm.org

| Substrate | Km (µM) (with 1 mM Mg²⁺) | kcat (s⁻¹) (with 1 mM Mg²⁺) |

| KDO 8-phosphate | 75 | 175 |

The identification and characterization of KdsC were later than those of other enzymes in the pathway, with the gene encoding E. coli KdsC (yrbI) being identified in 2003. umich.edunih.gov

The final step in the biosynthesis of the activated form of Kdo is the formation of cytidine (B196190) monophosphate-Kdo (CMP-Kdo). researchgate.netrsc.orgrsc.orgontosight.aiontosight.aiwayne.edutandfonline.comnih.govnih.gov This reaction is catalyzed by CMP-KDO synthetase (CKS, KdsB, EC 2.7.7.38), which converts Kdo and cytidine triphosphate (CTP) into CMP-Kdo and pyrophosphate. researchgate.netrsc.orgrsc.orgontosight.aiontosight.aiwayne.edutandfonline.comnih.govnih.gov

CMP-Kdo is the activated form of Kdo that is required for its transfer to lipid A during LPS assembly. ontosight.aiontosight.ainih.gov KdsB is a crucial enzyme in this activation pathway and is also considered a potential target for antibacterial therapies. ontosight.aiontosight.aitandfonline.com The reaction catalyzed by KdsB is unique among sugar-activating enzymes as it directly couples the sugar to a cytidine monophosphate. nih.gov Studies have shown that Kdo and certain Kdo derivatives, such as Kdo-8-N₃, can serve as substrates for KdsB, although with varying efficiencies. chemrxiv.org The C-5 hydroxyl group of Kdo has been highlighted as important for efficient processing by KdsB and subsequent incorporation into LPS. chemrxiv.org

CMP-Kdo is then utilized by Kdo transferase (WaaA) to attach Kdo residues to lipid A, forming the Kdo₂-lipid A structure, which is essential for the assembly of functional LPS. researchgate.netwayne.edunih.govnih.govuniprot.orgnih.gov

KDO-8-Phosphate Phosphatase Activity

Kdo Incorporation into Macromolecules

Kdo is a crucial constituent of complex carbohydrates in both bacteria and plants, where it is incorporated into larger macromolecular structures through specific enzymatic processes. In Gram-negative bacteria, Kdo is an indispensable component of the lipopolysaccharide (LPS), forming a critical link between the lipid A and the core oligosaccharide region. This linkage is vital for the structural integrity and function of the bacterial outer membrane. In the plant kingdom, Kdo is found within the pectic polysaccharide Rhamnogalacturonan II (RG-II), a highly conserved component of the primary cell wall. Within RG-II, Kdo residues are specifically located in certain side chains.

KDO Transferase (KdtA/WaaA) Mechanisms

The enzymatic incorporation of Kdo into acceptor molecules is catalyzed by Kdo transferases, commonly referred to as WaaA or KdtA. These enzymes facilitate the transfer of Kdo from its activated nucleotide sugar precursor, cytidine monophosphate-Kdo (CMP-Kdo), to the growing macromolecule, such as lipid A during LPS biosynthesis. In many bacterial species, WaaA acts as a bifunctional enzyme responsible for attaching the initial two Kdo residues to lipid A. The catalytic mechanism involves a nucleophilic attack by a hydroxyl group on the acceptor molecule (either lipid A or an oligosaccharide chain) onto the anomeric carbon of Kdo, coupled with the release of CMP. This reaction is proposed to occur via an SN2-like mechanism, leading to an inversion of stereochemistry at the anomeric center and the formation of an α-ketosidic linkage. Structural and mechanistic studies have identified specific amino acid residues within the active site of Kdo transferases that are critical for substrate binding and catalytic activity.

Linkage Formation (e.g., α-Ketosidic Linkage)

The characteristic linkage formed by Kdo when incorporated into macromolecules is typically an α-ketosidic bond. This specific glycosidic linkage involves the anomeric carbon of Kdo, which is a ketone group at the C2 position. In the context of bacterial LPS, the first Kdo residue is linked to the 6'-hydroxyl group of the reducing-end glucosamine (B1671600) residue of lipid A through an α-(2→6') ketosidic bond. Subsequent Kdo residues in the inner core of LPS can be linked to the preceding Kdo unit via an α-(2→4) linkage. Similarly, in plant RG-II, Kdo residues are also connected to other sugar components within the side chains through α-ketosidic linkages.

Conservation of Kdo Biosynthesis Pathways Across Biological Domains

The presence of Kdo and its associated biosynthetic pathways in evolutionarily distant organisms like bacteria and plants suggests a significant biological importance and a degree of conservation in the fundamental enzymatic steps, despite differences in the final macromolecular products. This conservation highlights the fundamental role of Kdo in critical cellular structures across different biological kingdoms.

Bacterial Systems

In bacteria, particularly Gram-negative species, Kdo is a defining and essential component of LPS, crucial for maintaining the integrity of the outer membrane and for bacterial viability. The biosynthetic pathway leading to CMP-Kdo and its subsequent transfer to lipid A is highly conserved among Gram-negative bacteria. The incorporation step is catalyzed by the dedicated Kdo transferase enzyme, KdtA or WaaA. The ubiquitous presence of Kdo in bacterial LPS serves as a characteristic molecular marker and represents a potential target for the development of novel antibacterial agents.

Biological and Structural Roles of 2 Octulosonic Acid

Role in Bacterial Outer Membrane and Cell Wall Integrity

Kdo is a ubiquitous and essential component of the lipopolysaccharide (LPS) and lipo-oligosaccharide (LOS) molecules that form the outer leaflet of the outer membrane in most Gram-negative bacteria. thermofisher.compnas.orgwikipedia.orgnih.gov Its presence is considered a chemical hallmark of LPS and a marker for LPS-producing Gram-negative bacteria. mdpi.com

Contribution to Structural Stability and Permeability Barrier

LPS, with Kdo as a central component, contributes significantly to the structural integrity of the bacterial outer membrane. wikipedia.orgebi.ac.uk The anionic character of Kdo residues, along with phosphate (B84403) groups in the core region, is thought to increase the strength of neighboring LPS interactions, contributing to the rigidity of the Gram-negative cell wall through intermolecular cationic crosslinking. rsc.orgoup.com

This structural arrangement forms a permeability barrier that protects the bacterium from various environmental stresses, including certain chemical attacks, antibiotics, toxic cationic metals, and antimicrobial peptides. rsc.orgwikipedia.orgmicrobiologyresearch.org Studies have shown that alterations in the core oligosaccharide portion of LPS, which includes Kdo, can significantly impact the multiple antibiotic resistance of E. coli. asm.org Truncation of the LPS structure can also influence the formation of porins, which play a major role in resistance to some antibiotics. asm.org

Variability in Kdo Units and Linkages within LPS Core

While Kdo is a highly conserved component of the inner core region of LPS, the number of Kdo units and their linkages can vary among different bacterial species and even within strains. rsc.orgresearchgate.netnih.govmdpi.com In Enterobacteriaceae, the inner core typically contains Kdo and L-glycero-D-manno-heptose residues. ocl-journal.orgocl-journal.org The first Kdo residue (Kdo-I) is linked to lipid A, and it can be substituted by one or two additional Kdo residues (Kdo-II and Kdo-III). ocl-journal.orgocl-journal.org

For example, E. coli commonly has a Kdo₂-lipid A structure as the minimal requirement for growth. rsc.orgmdpi.com However, some Gram-negative bacteria, such as Haemophilus influenzae and Bordetella pertussis, have been found to include only one Kdo unit attached to lipid A. rsc.orgrsc.org Chlamydia trachomatis utilizes three Kdo units between lipid A and other core oligosaccharides. rsc.orgresearchgate.net Acinetobacter baumannii can have a branched Kdo tetrasaccharide structure. rsc.org

The specific linkages between Kdo residues and other sugars in the inner core also contribute to structural diversity. In Enterobacteriaceae, Kdo-I is typically glycosylated at the O-4 position by heptose. ocl-journal.orgocl-journal.org Non-stoichiometric substitutions, such as the addition of a third Kdo residue or rhamnose in certain E. coli K-12 strains, further contribute to the microheterogeneity of the inner core. researchgate.netresearchgate.net Phosphorylation patterns of Kdo can also vary, as observed in Porphyromonas gingivalis. asm.org

The structural diversity of the core oligosaccharide, including the Kdo region, is less variable than the O-antigen but more variable than lipid A, and it can be characteristic of bacterial genera. mdpi.comvetbact.orgoup.com

Here is a summary of Kdo units observed in the LPS of some bacterial species:

| Bacterial Species | Number of Kdo Units in LPS | Notes | Source(s) |

| Escherichia coli | Typically 2 | Minimal structure for growth is Kdo₂-lipid A; can have up to 3. | rsc.orgmdpi.comresearchgate.net |

| Haemophilus influenzae | 1 | rsc.orgrsc.org | |

| Bordetella pertussis | 1 | rsc.orgrsc.org | |

| Chlamydia trachomatis | 3 | rsc.orgresearchgate.net | |

| Acinetobacter baumannii | Up to 4 (branched) | Can have a branched Kdo tetrasaccharide. | rsc.org |

| Vibrio cholerae | 1 | Often phosphorylated. | rsc.orgnih.govduke.edu |

| Porphyromonas gingivalis | Variable | May have more Kdo residues than typically found; phosphorylation varies. | asm.org |

| Salmonella | Typically 2 | Can have a third Kdo residue in non-stoichiometric amounts. | researchgate.netresearchgate.net |

| Pasteurella multocida | 1 or 2 | Expresses two glycoforms simultaneously. | dpi.qld.gov.au |

Role in Bacterial Pathogenesis and Host-Microbe Interactions

Beyond its structural role, Kdo is intimately involved in bacterial pathogenesis and the complex interactions between bacteria and their hosts, particularly concerning the immune system. wikipedia.orgnih.govresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.netasm.org

Virulence Factor Modulation

The Kdo core of LPS can influence the association of bacterial virulence factors with the bacterial surface. For instance, the heat-labile enterotoxin (LT) secreted by enterotoxigenic E. coli remains associated with the bacterial surface through an interaction with LPS, and studies indicate that the Kdo core is required for this binding. nih.govduke.edu The structure of the Kdo core, including its phosphorylation status, can determine whether a secreted toxin remains associated with the bacterium or is released solubly. nih.govduke.edu

Targeting enzymes involved in Kdo biosynthesis has been explored as a potential strategy for developing new antibacterial agents, highlighting the importance of Kdo metabolism for bacterial survival and pathogenicity. ontosight.airesearchgate.net

Immune System Interaction (e.g., Endotoxin (B1171834) Properties)

LPS, often referred to as endotoxin, is a potent stimulator of the host innate immune system, and the lipid A portion is primarily responsible for this activity. wikipedia.orgnih.govmdpi.com However, the Kdo₂-lipid A structure, the minimal essential component of LPS in many bacteria, is sufficient to stimulate potent host immune responses through the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 (MD-2) complex. nih.govmicrobiologyresearch.orgnih.gov The biological activity of Kdo₂-lipid A is comparable to that of the complete LPS molecule. nih.govnih.gov

The host immune response to Kdo₂-lipid A depends on both the severity of the infection and the specific structure of the Kdo₂-lipid A molecule. nih.gov While a limited response can be beneficial for clearing microbes, high levels of circulating cytokines induced by high levels of endotoxin can lead to septic shock. nih.gov

Bacteria can modify the structure of their Kdo₂-lipid A to avoid recognition by the mammalian innate immune system. nih.govnih.gov For example, Helicobacter pylori and Francisella tularensis synthesize Kdo₂-lipid A molecules that are poorly recognized by human TLR4. nih.gov In Francisella tularensis, a Kdo hydrolase enzyme that removes a side chain Kdo sugar from LPS precursors has been identified, and this activity is important for virulence and evasion of TLR2-mediated innate immunity. nih.govnih.gov A mutant lacking this hydrolase was attenuated in mice and induced a higher innate immune response. nih.gov

The Kdo core structure can also influence the inflammatory potential of LPS. Studies on Porphyromonas gingivalis and Porphyromonas endodontalis LPS, which both contain Kdo in their core, have shown differences in their ability to induce macrophage polarization profiles, suggesting variations in the Kdo-containing core or associated structures can impact immune responses. mdpi.com

Role in Bacterial Adherence and Colonization

In Gram-negative bacteria, 2-Octulosonic acid (KDO) is a crucial component of lipopolysaccharide (LPS), a major molecule found in the outer membrane. oup.commicrobiologyresearch.orgoup.com LPS consists of three parts: lipid A, the core oligosaccharide, and the O-specific polysaccharide (O-antigen). microbiologyresearch.orgoup.com KDO is located in the inner core region of LPS, linking the lipid A moiety to the rest of the core oligosaccharide. oup.commicrobiologyresearch.orgoup.com Specifically, lipid A is typically glycosylated with two KDO residues at the 6'-position, with the inner KDO serving as the attachment point for the remainder of the core. oup.commicrobiologyresearch.org This KDO2-lipid A structure is considered the minimal LPS component necessary for the viability of most Gram-negative bacteria. microbiologyresearch.org

Beyond its essential structural role in LPS, KDO-containing molecules are implicated in bacterial adherence and colonization, which are critical steps in the infection process for many pathogens. oup.comnih.govfrontiersin.org Adherence to host cells and tissues is often mediated by bacterial surface molecules, including adhesins, which can recognize receptors on eukaryotic cell surfaces. oup.com While LPS is primarily known for its role in maintaining outer membrane integrity and modulating immune responses, its saccharide moiety, including the KDO-containing core, has been recognized for its potential to mediate bacterial adhesion. oup.com

Furthermore, KDO is found in the capsular polysaccharides (CPSs) of certain Gram-negative bacteria. nih.govpnas.orgpnas.orgresearchgate.net In some cases, a poly-KDO linker, consisting of multiple β-linked KDO residues, connects the capsular polysaccharide to a lipid anchor (such as lysophosphatidylglycerol) embedded in the outer membrane. nih.govpnas.orgpnas.org This lipid anchor is thought to be involved in anchoring the CPS to the outer membrane and may contribute to the attachment of the polymer to the cell surface, thereby influencing adherence and colonization. pnas.orgnih.gov

Research indicates a complex relationship between bacterial adherence, colonization, and the presence of specific bacterial components like LPS and capsules. frontiersin.org For example, studies on Moraxella catarrhalis suggest that surface outer membrane components, including lipooligosaccharide (LOS, which contains KDO), play roles in adherence and colonization. nih.gov While the precise mechanisms by which KDO-containing structures directly facilitate adherence are still being elucidated, their presence in key surface molecules like LPS and some capsular polysaccharides highlights their indirect involvement in these processes.

Occurrence and Function in Other Organisms

This compound (KDO) is not exclusively found in bacteria; it also occurs in other organisms, notably plants. pnas.org Its presence and function in these organisms contribute to diverse biological processes.

Plant Cell Wall Pectins (Rhamnogalacturonan II)

In plants, KDO is a characteristic monosaccharide component of rhamnogalacturonan II (RG-II), a complex pectic polysaccharide found in the primary cell walls of dicotyledonous and monocotyledonous plants, as well as gymnosperms. wikipedia.orgresearchgate.netontosight.airsc.orgplos.orgnih.govresearchgate.net RG-II is considered crucial for maintaining the structural integrity of the plant cell wall. wikipedia.org

RG-II has a highly conserved structure across vascular plants and is composed of a homogalacturonan backbone substituted with four structurally distinct oligosaccharide side chains (A, B, C, and D). researchgate.netrsc.orgplos.orgresearchgate.net KDO is specifically located in side chain C of RG-II. researchgate.netresearchgate.netfrontiersin.org Along with other rare or unusual monosaccharides like apiose, aceric acid, and 3-deoxy-D-lyxo-heptulosaric acid (Dha), KDO is considered a diagnostic glycosyl residue for RG-II. rsc.orgplos.orgresearchgate.net

The synthesis of KDO is required for pollen tube growth and elongation in plants, further underscoring its importance in plant development. nih.gov Enzymes involved in KDO biosynthesis are essential for the production of RG-II. plos.orgnih.gov

Interactive Data Table: Monosaccharide Composition of Rhamnogalacturonan II

| Monosaccharide | Occurrence in RG-II | Location in Side Chains |

| 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) | Present | Side chain C |

| D-Rhamnose | Present | Backbone & Side chains |

| D-Apiose | Present | Side chain A |

| D-Galactose | Present | Side chains |

| L-Galactose | Present | Side chains |

| D-Galacturonic acid | Present | Backbone & Side chains |

| L-Arabinose | Present | Side chains |

| D-Xylose | Present | Side chains |

| L-Aceric acid | Present | Side chains |

| 3-deoxy-D-lyxo-heptulosaric acid (Dha) | Present | Side chain D |

| 2-O-methyl-fucose | Present | Side chains |

| 2-O-methyl-xylose | Present | Side chains |

Note: This table is based on information regarding the known monosaccharide components of Rhamnogalacturonan II wikipedia.orgresearchgate.netrsc.orgplos.orgresearchgate.net.

Capsular Polysaccharides

As mentioned in the context of bacterial adherence, this compound (KDO) is also a component of capsular polysaccharides (CPSs) in certain bacteria. nih.govpnas.orgpnas.orgresearchgate.netresearchgate.net These capsules are important surface structures that contribute to bacterial virulence, particularly in Gram-negative pathogens. nih.govpnas.org

In some Gram-negative bacteria, including Escherichia coli, Neisseria meningitidis, and Haemophilus influenzae, CPSs synthesized via ATP-binding cassette (ABC) transporter-dependent pathways are anchored to the outer membrane through a glycolipid terminus. pnas.orgpnas.orgoup.com This terminus includes a poly-(3-deoxy-D-manno-oct-2-ulosonic acid) (poly-KDO) linker, which is attached to a lysophosphatidylglycerol (B1238068) moiety. nih.govpnas.org The poly-KDO linker consists of multiple β-linked KDO residues. nih.govpnas.org This structure is conserved in what are known as "group 2" capsules. pnas.orgnih.gov

The KDO linker serves to connect the long capsular polysaccharide chain to the lipid anchor, facilitating the translocation of the CPS to the cell surface. pnas.orgnih.gov While the primary role of these capsules is often immune evasion, their attachment mechanism involving the KDO linker is a significant structural feature. nih.govpnas.orgoup.com

KDO is also found in the O antigen repeat unit in some bacterial species, such as Providencia alcalifaciens O36, and in several CPS antigens, where it can be either α- or β-linked. pnas.org Additionally, some rhizobial species, like Rhizobium fredii and Rhizobium meliloti, produce KDO-containing polysaccharides that are structurally analogous to certain bacterial K antigens (capsular polysaccharides). asm.org

Other Biological Contexts (e.g., Octulosonic Acid Derivatives in Plants)

Beyond its well-established role in RG-II, octulosonic acid derivatives have been identified in other plant species, suggesting potentially broader biological roles in the plant kingdom. researchgate.netacs.orgmdpi.com

For instance, novel 3-deoxy-D-manno-2-octulosonic acid derivatives have been isolated from the flower heads of Roman chamomile (Chamaemelum nobile). acs.orgnih.govusda.govresearchgate.net Studies on these derivatives have explored their biological activities, including effects on inflammation and metabolic disorder. acs.orgnih.govusda.govresearchgate.net Research findings indicate that these octulosonic acid derivatives can influence activities related to inflammation and decrease cellular oxidative stress. nih.govusda.govresearchgate.net While the specific functions of these derivatives in the Roman chamomile plant itself are still under investigation, their presence suggests that octulosonic acid-related compounds may have diverse biological activities in plants beyond their structural role in cell walls. usda.gov

These examples highlight that while KDO is a defining component of bacterial LPS and plant RG-II, octulosonic acid structures can also exist as other derivatives in plants, potentially contributing to various biological processes or possessing bioactive properties.

Synthetic Methodologies for 2 Octulosonic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis of KDO and its derivatives often involves strategies to build the eight-carbon backbone and control the stereochemistry. Early chemical methods for KDO synthesis have been developed over several decades, although they can be complicated by tedious protection and de-protection steps, potentially leading to lower yields. nih.gov

Stereoselective Glycosidation Strategies

Stereoselective glycosidation is a critical aspect of synthesizing KDO-containing glycans. The unique structure of KDO, lacking a neighboring group effect due to its 2-keto-3-deoxy structure and possessing a C1 carboxyl group, can lead to undesirable β-hydrogen elimination, resulting in glycal byproducts. thieme-connect.com

Methods have been developed to achieve high α-selectivity in KDO glycosylation. One approach utilizes KDO fluorides as glycosyl donors, particularly those protected with 4,5-O-isopropylidene or tert-butyldimethylsilyl (TBS) groups. thieme-connect.com These bulky protecting groups can prevent the undesirable β-side attack by a glycosyl acceptor. thieme-connect.com Another indirect method for the stereoselective synthesis of α-KDO glycosides employs a C3-p-tolylthio-substituted KDO phosphite (B83602) donor. researchgate.netnih.gov The presence of the p-tolylthio group enhances reactivity, suppresses the formation of elimination by-products, and provides complete α-stereocontrol. researchgate.netnih.gov After glycosylation, the p-tolylthio group can be efficiently removed. researchgate.netnih.gov N-trifluoroacetoimidate has also been used as a glycosyl donor for the stereoselective synthesis of KDO glycosides, employing a conformationally constrained donor with a bulky isopropylidene group at the 4,5-O-position to direct α-selectivity. researchgate.netthieme-connect.comacs.org

Homologation Reactions

Homologation reactions are employed to extend the carbon chain of precursor molecules to build the KDO skeleton. Wittig olefination and Corey-Fuchs alkynylation are examples of chain homologation strategies used in the synthesis of 3-deoxy-D-manno-2-octulosonic acid (KDO) and 3-deoxy-D-arabino-2-heptulosonic acid (DAH) from common sugar substrates. researchgate.netnycu.edu.tw The typical procedure involves elongating the sugar carbon chain, installing an α-keto ester function, and then cyclizing the α-keto ester to yield the desired pyranose isomer. nycu.edu.tw A novel method for the homologation of glycals to 3-deoxy-2-ulosonic acids, including KDO, is based on the Current time information in Bangalore, IN.nih.gov-C—H bond insertion of alkylidenecarbenes. researchgate.net The Cornforth homologation procedure has also been used to transform azido-containing arabinose derivatives into corresponding KDO derivatives. researchgate.net The Arndt-Eistert Synthesis is a known method for the homologation of carboxylic acids, although its direct application to KDO synthesis from specific precursors would require careful consideration of the functional groups present. organic-chemistry.org

Synthesis from D-Arabinose and D-Mannose Precursors

D-Arabinose and D-mannose are common starting materials for the chemical synthesis of KDO due to their existing stereochemistry.

Synthesis from D-Arabinose: One of the early chemical synthesis routes for KDO utilized an aldol (B89426) reaction between D-arabinose and oxaloacetic acid under basic conditions, followed by decarboxylation. rug.nl This method, however, can yield a mixture of four compounds, including undesired side products, limiting the yield of KDO. rug.nl D-arabinose can also be used as a starting material in Wittig reactions with a phosphonium (B103445) ylid of a three-carbon atom alpha keto-acid to synthesize KDO intermediates. rug.nl

Synthesis of C-8 Modified Derivatives

The synthesis of KDO derivatives modified at the C-8 position is of interest for exploring the binding specificity of enzymes involved in KDO biosynthesis and incorporation into LPS. thieme-connect.com A simple and efficient method exists for preparing C-8 modified KDO derivatives from C-5 modified arabinose derivatives. thieme-connect.comthieme-connect.com This approach can involve reactions such as aldol condensation and subsequent modifications. thieme-connect.com For example, 8-azido-8-deoxy-KDO can be synthesized from an azido-containing arabinose derivative through a homologation procedure involving condensation with oxaloacetic acid and nickel chloride-mediated decarboxylation. researchgate.net

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer alternative routes to KDO synthesis, often providing high regio- and stereoselectivity without the need for extensive protection and de-protection steps. nih.gov

KDO 8-phosphate synthetase (KdsA) is a key enzyme in the biosynthesis of KDO in bacteria. It catalyzes the aldol condensation of D-arabinose 5-phosphate and phosphoenolpyruvate (B93156) (PEP) to form KDO 8-phosphate, which is then hydrolyzed to KDO by a phosphatase (KdsC). nih.govnih.gov While this enzymatic route is efficient and stereoselective, the accessibility and high cost of D-arabinose 5-phosphate have been limitations for large-scale synthesis. nih.gov

To overcome the limitations of D-arabinose 5-phosphate availability, enzymatic strategies have been developed using more accessible starting materials. One such strategy employs a one-pot multienzyme (OPME) system starting from D-ribulose 5-phosphate (prepared from D-xylose). nih.govnih.gov This system involves the isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate catalyzed by D-arabinose 5-phosphate isomerase (KdsD), followed by the KdsA-catalyzed condensation with PEP and KdsC-catalyzed hydrolysis of KDO-8-phosphate. nih.govnih.gov This OPME system has demonstrated the facile synthesis of KDO from easy-to-obtain materials with a good isolated yield (72%). nih.govnih.gov

KDO aldolase (B8822740) (EC 4.1.2.23) can also catalyze the condensation of D-arabinose and pyruvate (B1213749) to form KDO. nih.govgoogle.com Some KDO aldolases have shown broad substrate specificity, allowing for the synthesis of various 2-keto-3-deoxy-onic acids. google.com However, some KDO aldolases and sialic acid aldolases suffer from low specific activity, making them less practical for scalable KDO synthesis. nih.gov

Chemoenzymatic approaches combine chemical and enzymatic steps to leverage the advantages of both methodologies. While the provided search results primarily detail enzymatic synthesis using KDO pathway enzymes, chemoenzymatic routes could potentially involve chemical synthesis of key intermediates followed by enzymatic transformations to achieve the final KDO structure or its derivatives.

Aldolase-Catalyzed Reactions

Aldolase-catalyzed reactions represent a powerful enzymatic approach for the synthesis of 2-octulosonic acids. These enzymes catalyze the reversible aldol condensation between a pyruvate or phosphoenolpyruvate (PEP) donor and an aldose acceptor. KDO aldolase (EC 4.1.2.23) is a key enzyme in this process, naturally catalyzing the cleavage of KDO into D-arabinose and pyruvate researchgate.netgoogle.com. The reverse reaction, the condensation of D-arabinose and pyruvate, can be exploited for KDO synthesis researchgate.netgoogle.com.

While KDO aldolase and sialic acid aldolase can directly condense arabinose and pyruvate to form KDO, their low specific activity has historically limited their practicality for large-scale synthesis nih.gov. However, research has explored the use of KDO aldolase from various sources, such as Aerobacter cloacae and Aureobacterium barkerei, demonstrating the synthesis of KDO from D-arabinose and pyruvate researchgate.netgoogle.comgoogle.com. The KDO aldolase from Aureobacterium barkerei strain KDO-37-2 has shown broad substrate specificity, enabling the synthesis of a range of 2-keto-3-deoxy-onic acids google.comgoogle.com.

Sialic acid aldolase, another enzyme capable of catalyzing aldol condensations, has also been investigated for KDO synthesis. Studies have shown that under specific conditions, such as high concentrations of the acceptor D-arabinose, sialic acid aldolase can catalyze the addition of pyruvate to D-arabinose, yielding a mixture predominantly containing KDO rsc.orgresearchgate.net.

One-Pot Multi-Enzyme Systems

To overcome limitations associated with individual enzymes, one-pot multi-enzyme (OPME) systems have been developed for the efficient synthesis of KDO from more readily available starting materials. One such system utilizes D-ribulose 5-phosphate as a starting material, which can be prepared from D-xylose nih.govnih.gov. This OPME system involves a cascade of three enzymes: D-arabinose 5-phosphate isomerase (KdsD), KDO 8-phosphate synthetase (KdsA), and KDO 8-phosphate phosphatase (KdsC) nih.govnih.gov.

The process begins with the isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate catalyzed by KdsD. Subsequently, KdsA catalyzes the aldol condensation of D-arabinose 5-phosphate with phosphoenolpyruvate (PEP) to form KDO 8-phosphate. Finally, KdsC hydrolyzes KDO 8-phosphate to yield KDO nih.govnih.gov. This OPME system has demonstrated efficient KDO synthesis with a reported isolated yield of 72% nih.govnih.gov.

The advantage of this approach lies in using accessible starting materials and highly active enzymes, providing a convenient strategy for KDO production nih.gov.

Engineered Aldolases for Complex Carbohydrate Synthesis

Enzyme engineering, particularly through directed evolution, has been employed to modify the substrate specificity and efficiency of aldolases for the synthesis of complex carbohydrates, including 2-octulosonic acid derivatives and unnatural sugars nih.govnih.govpnas.org.

For instance, directed evolution has been used to convert Escherichia coli D-sialic acid aldolase into an enzyme with altered specificity, capable of accepting unnatural substrates like L-KDO nih.govpnas.org. Through several rounds of directed evolution, the specificity constant (kcat/Km) for L-KDO was significantly improved, demonstrating the potential of engineering aldolases for the synthesis of enantiomeric sugars nih.govpnas.org. Structural analysis of engineered sialic acid aldolases has revealed that even single point mutations, such as V251I, can significantly impact substrate specificity by altering the shape of the active site pocket nih.gov. These engineered enzymes can accept substrates of varying sizes while maintaining stereoselectivity, offering valuable tools for synthesizing unnatural sugars and analogs for research applications nih.gov.

Synthesis of Analogs and Derivatives for Research Applications

The synthesis of this compound analogs and derivatives is crucial for exploring their biological roles, developing potential therapeutic agents, and creating neoglycoconjugates for applications like vaccine development researchgate.netresearchgate.net. Various synthetic methodologies, including both chemical and enzymatic approaches, have been developed for this purpose researchgate.netnih.govacs.org.

Chemical synthesis routes often involve multi-step pathways starting from simple sugars or derivatives, employing reactions such as Horner-Emmons and hetero Diels-Alder reactions smolecule.com. Stereocontrolled synthesis methods have been developed to obtain specific anomers and derivatives with high yield and selectivity researchgate.netsmolecule.com. For example, methods starting from D-mannose have been developed for the large-scale synthesis of KDO and its derivatives, including KDO glycal and acetylated KDO ester nih.govacs.org.

Enzymatic methods also play a significant role in synthesizing analogs. Engineered aldolases with broadened substrate specificity can be used to produce a variety of 2-keto-3-deoxy-onic acids beyond natural KDO google.comgoogle.com. Furthermore, enzymatic glycosylation methods have been developed for the stereoselective synthesis of KDO glycosides, which are important components of bacterial LPS and capsular polysaccharides researchgate.netresearchgate.netnih.gov. Approaches utilizing modified KDO donors, such as those with a C3-p-tolylthio substituent, have been shown to enhance reactivity and provide high α-stereocontrol in glycosylation reactions, enabling the synthesis of complex branched KDO oligosaccharides researchgate.netresearchgate.netnih.gov.

The synthesis of analogs with modifications at different positions of the KDO structure, such as 2-deoxy-β-KDO or derivatives with altered substituents, allows for the investigation of structure-activity relationships and the development of compounds with tailored properties nih.govnih.govtandfonline.com. These synthetic efforts contribute significantly to the understanding of KDO's biological functions and the exploration of its potential in various research and therapeutic areas.

Advanced Research Methodologies for 2 Octulosonic Acid Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable information about the structure and functional groups of Kdo. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, 31P)

NMR spectroscopy is a fundamental technique for determining the structure and conformation of molecules, including carbohydrates like Kdo acs.orgemerypharma.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. 1D NMR, such as ¹H and ¹³C NMR, provides information on the types of protons and carbons present, their chemical environments, and anomeric configurations emerypharma.comuga.edu. It can also help assess the purity of the carbohydrate sample uga.edu. For polysaccharides with repeating units, ¹H and ¹³C NMR can indicate the number of monosaccharide residues in the repeating structure, and ¹³C NMR can offer insights into glycosidic linkages and detect unusual sugars uga.edu.

2D NMR techniques are particularly powerful for elucidating the precise structure of carbohydrates when sufficient sample is available uga.edu. Routine experiments for structural determination can include COSY, TOCSY, HSQC, HMBC, NOESY, or ROESY uga.edu. These experiments reveal correlations between different nuclei, providing connectivity information. For instance, ¹H-¹H Correlation Spectroscopy (COSY) shows correlations between coupled protons, aiding in assigning signals and confirming connectivity emerypharma.com. Heteronuclear experiments like HSQC and HMBC correlate signals from different nuclei, such as ¹H and ¹³C, providing crucial linkage information uga.edu.

³¹P NMR spectroscopy can be employed to establish the attachment sites of phosphomono- and diesters, which are relevant as Kdo can be present in phosphorylated forms within LPS uga.edunih.gov. Experiments like ¹H-³¹P-HMQC and HMQC-TOCSY are used for this purpose uga.edu. Studies have utilized NMR spectroscopy, including ¹H and ¹³C NMR, to analyze the structural features and metal-ion-binding properties of Kdo and its derivatives nih.gov. NMR data has been instrumental in determining the pyranose ring forms of sugars and identifying Kdo as 2-keto-3-deoxy-octulosonic acid within LPS structures nih.gov.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (ESI-MS, GC-MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of molecules thermofisher.comnih.gov. Coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS becomes a powerful tool for analyzing complex mixtures containing Kdo.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds thermofisher.com. Since Kdo is a polar sugar acid, it typically requires derivatization to become volatile for GC-MS analysis thermofisher.comoup.com. This involves chemical modification to form stable and volatile derivatives oup.comoup.com. GC-MS has been successfully applied for the determination of Kdo in bacterial samples, providing adequate resolution and overcoming limitations of older colorimetric methods oup.comoup.com. GC-MS has also been used to confirm the presence of Kdo and analyze its derivatives, with specific ion fragments used for detection nih.govresearchgate.net. For example, the ion fragment of m/z 375 has been selected for the specific detection of an acetylated methylglycoside derivative of Kdo nih.gov. GC-MS has also been used to identify Kdo in plant cell wall components researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) are particularly useful for analyzing larger, less volatile, or thermally labile molecules, as ESI is a soft ionization technique that typically produces intact molecular ions nih.govwikipedia.org. ESI-MS can produce multiple-charged ions, extending the mass range for analyzing macromolecules wikipedia.org. Coupling ESI with tandem MS (MS/MS) provides additional structural information through fragmentation patterns nih.govwikipedia.org. LC-ESI-MS/MS is a powerful technique for analyzing complex biological samples, capable of analyzing molecules of various polarities nih.gov. It can simplify sample purification and derivatization procedures often required for GC-MS nih.gov. ESI/MS analysis in negative mode has been used to analyze purified Kdo₂-Lipid A, identifying major isotopic species based on their m/z values researchgate.net. Native mass spectrometry has also been used to study interactions involving Kdo₂-lipid A researchgate.net.

Computational Prediction of NMR Data

Computational methods can complement experimental NMR spectroscopy by predicting NMR parameters, such as chemical shifts, based on molecular structure. This can be particularly helpful in confirming structural assignments or differentiating between possible isomers. While the provided search results mention spectroscopic analysis including NMR for Kdo and its derivatives nih.govcapes.gov.brcapes.gov.br, and the general concept of computational chemistry libretexts.org, specific detailed research findings on the computational prediction of NMR data solely for Kdo were not prominently featured among the top results. However, the principle of using computational methods to aid NMR interpretation is well-established in structural elucidation libretexts.org.

Chromatographic Techniques

Chromatographic techniques are essential for separating Kdo from complex biological matrices and from other components before detection and quantification. Various modes of chromatography are employed depending on the sample type and the required resolution.

Gas-Liquid Chromatography (GLC) and HPLC

Gas-Liquid Chromatography (GLC), often coupled with MS (GC-MS), has been used for the determination of Kdo, particularly in bacterial lipopolysaccharides oup.comoup.commicrobiologyresearch.org. As mentioned earlier, derivatization is necessary to make Kdo volatile for GLC analysis oup.comoup.com. The use of high separating efficiency capillary columns facilitates the GLC procedure for determining Kdo oup.com. GLC has been shown to provide adequate resolution for determining Kdo in hydrolyzed whole cells without interference from other cellular components oup.comoup.com. Studies have compared GLC procedures for Kdo analysis with conventional colorimetric methods, highlighting the advantages of GLC in terms of control over variables oup.comoup.com.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing a variety of compounds, including carbohydrates. HPLC can be coupled with various detectors, including UV, evaporative light-scattering detection (ELSD), or mass spectrometry researchgate.netfrontiersin.org. HPLC analysis of Kdo often involves sample hydrolysis to liberate Kdo from LPS biorxiv.orgfiltrox.com. Derivatization of Kdo can be performed to enhance detection, particularly for techniques like fluorescence detection filtrox.comhes-so.ch. HPLC has been used for the quantification of Kdo, with methods developed and validated for determining Kdo in LPS standards thermofisher.com. HPLC/ELSD and LC/MS have been used for the analysis of purified Kdo₂-Lipid A researchgate.net. Ion-exchange liquid chromatography, a mode of HPLC, has also been developed for the analysis of Kdo and its derivatives, allowing for determination in the nanogram range nih.gov.

Reversed Phase-(U)HPLC for Derivatized Kdo

Reversed-phase HPLC (RP-HPLC) is a common mode of HPLC that separates compounds based on their hydrophobicity. While Kdo is a polar molecule, derivatization can make it suitable for RP-HPLC analysis shimadzu.comthermofisher.com. Derivatization with a fluorescent label, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), is a common approach for analyzing Kdo by RP-HPLC with fluorescence detection filtrox.comhes-so.chplos.orgnih.gov. This method involves hydrolyzing the sample to release Kdo, reacting Kdo with DMB to form a fluorescent derivative (Kdo-DMB), and then separating and quantifying the derivative using RP-HPLC filtrox.comhes-so.chnih.gov. This RP-HPLC-based assay allows for selective and sensitive quantification of Kdo, which can then be used to determine the endotoxin (B1171834) content in samples filtrox.comhes-so.chnih.gov. The method has been applied to quantify endotoxins in various matrices and has shown good correlation with other methods filtrox.comnih.gov.

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particle sizes in the column packing, allowing for faster separations and improved resolution waters.com. Reversed-phase UPLC (RP-UPLC) can also be used for the analysis of derivatized Kdo, offering advantages in terms of speed and efficiency plos.orgwaters.com. RP-UPLC has been used for the separation and fluorescence detection of DMB-derivatized sialic acids, including Kdo plos.org. This approach has been applied in studies investigating the composition of bacterial polysaccharides plos.org.

Chemical and Immunochemical Assays

Chemical and immunochemical assays are fundamental techniques employed for the detection and quantification of 2-octulosonic acid. These methods often rely on specific chemical reactions or antibody-based recognition to identify and measure Kdo within complex biological samples.

Thiobarbituric Acid (TBA) Assay

The Thiobarbituric Acid (TBA) assay is a classic colorimetric method used for the detection and quantification of 2-keto-3-deoxyoctonate (KDO) and related compounds. scispace.comnih.gov This assay is based on the reaction of Kdo, after acid hydrolysis from LPS or cell lysates, with periodate (B1199274), arsenite, and thiobarbituric acid, resulting in the formation of a pink to red colored chromophore. scispace.com This chromophore can then be measured spectrophotometrically, typically at a wavelength around 548 nm or 552 nm, with a reference measurement at 509 nm to account for interfering substances. scispace.comubc.ca

The TBA assay involves several key steps:

Acid hydrolysis of the sample (e.g., bacterial cell lysates or purified LPS) to release Kdo. scispace.comubc.ca The hydrolysis conditions, such as acid concentration and heating time, may need optimization depending on the bacterial strain to ensure maximal Kdo release. ubc.canih.gov

Reaction with periodate (H₅IO₆) to oxidize the Kdo. scispace.comubc.ca

Addition of sodium arsenite (NaAsO₂) to stop the periodate reaction and reduce excess periodate. scispace.comubc.ca

Reaction with thiobarbituric acid, which reacts with the oxidized Kdo product to form the colored adduct. scispace.comubc.ca

Heating the mixture to facilitate color development. scispace.comubc.ca

Extraction of the colored chromophore into an organic solvent, such as butanol, for measurement. ubc.ca

Spectrophotometric measurement of the absorbance at the characteristic wavelength. ubc.ca

The TBA assay is considered a simple, sensitive, and reliable method for Kdo measurement. scispace.com It can be applied to crude bacterial cell lysates or purified LPS. scispace.com While theoretically applicable to any Gram-negative bacterium, hydrolysis conditions may require standardization for different species. scispace.comubc.ca Studies have shown the detection of Kdo in various bacterial strains, including Escherichia coli and Pseudomonas cepacia, using the TBA assay. scispace.comubc.canih.gov

An example of a standard curve for Kdo estimation using the TBA assay shows a linear correlation between Kdo concentration and optical density at 548 nm. scispace.com Approximately 36 µg of Kdo corresponds to an OD₅₄₈ of 1.0 in one reported protocol. scispace.com

Kdo-DMB-Liquid Chromatography (LC) Assay

The Kdo-DMB-LC assay workflow involves the following steps:

Mild acidic hydrolysis of the endotoxin molecule to quantitatively release the Kdo sugar acid. rero.chnih.govchimia.ch

Derivatization of the released Kdo with a fluorescent dye, typically 1,2-diamino-4,5-methylenedioxybenzene (DMB). rero.chnih.govchimia.ch DMB specifically recognizes the α-keto-acid functionality of Kdo and increases its hydrophobicity, facilitating separation by reversed-phase HPLC. chimia.ch

Separation of the Kdo-DMB derivative from other matrix compounds using reversed-phase (U)HPLC. nih.govchimia.ch

Detection and quantification of the Kdo-DMB analyte using a fluorescence detector. rero.chnih.govchimia.ch

Conversion of the measured Kdo content to the endotoxin content of the sample. nih.govchimia.ch

Metabolic Labeling and Imaging Techniques

Metabolic labeling and imaging techniques provide powerful tools for studying the localization, dynamics, and biosynthesis of Kdo-containing structures, particularly bacterial LPS, in live cells. These methods involve incorporating modified Kdo analogues into cellular structures and then visualizing them using fluorescence microscopy or other imaging modalities.

Azide-Modified Analogues and Click Chemistry

Metabolic labeling of bacterial LPS using azide-modified analogues of Kdo, followed by click chemistry, is a widely used approach for imaging bacterial surfaces. researchgate.netacs.orgresearchgate.net This technique relies on the cell's endogenous biosynthetic machinery to incorporate the modified sugar analogue into nascent LPS molecules. researchgate.net Azide-modified Kdo analogues, such as 8-azido-8-deoxy-Kdo (8-N₃-Kdo) and 7-azido-7-deoxy-Kdo (7-N₃-Kdo), have been synthesized for this purpose. researchgate.netacs.org

The azide (B81097) group is particularly useful for metabolic labeling because it is small, generally unreactive with biological molecules under physiological conditions, and can participate in highly specific click chemistry reactions. researchgate.net Once the azide-modified Kdo analogue is incorporated into LPS, a click chemistry reaction can be performed with a probe containing a complementary reactive group, such as an alkyne or cyclooctyne (B158145) (e.g., dibenzocyclooctyne (DBCO)). acs.orgmedchemexpress.com This reaction forms a stable covalent bond between the probe and the labeled LPS.

Two common types of click chemistry used are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com SPAAC is particularly advantageous for live-cell imaging as it does not require a cytotoxic copper catalyst. researchgate.net

Research has explored the feasibility of using different azido (B1232118) Kdo analogues for metabolic labeling in various Gram-negative bacteria. acs.orgresearchgate.netnih.gov For instance, studies on Myxococcus xanthus have shown that both 8-N₃-Kdo and 7-N₃-Kdo are capable of undergoing in vitro SPAAC reactions. acs.org However, the efficiency of their incorporation into LPS and subsequent labeling in live cells can vary depending on the specific analogue and bacterial species. acs.orgnih.gov For M. xanthus, only the surfaces of cells grown with 8-N₃-Kdo could be fluorescently labeled via SPAAC with DBCO-linked fluorophores, while 7-N₃-Kdo-grown cells could not be effectively tagged. acs.org This difference was attributed to the activity of the KdsB enzyme, which is required to activate Kdo before its integration into LPS; 8-N₃-Kdo was found to be a substrate for KdsB, whereas 7-N₃-Kdo was not. nih.gov

Metabolic labeling with azido Kdo analogues allows for the selective tagging of newly synthesized LPS, providing insights into its biosynthesis and turnover. researchgate.net

Fluorescence Microscopy and Imaging

Following metabolic labeling with azide-modified Kdo analogues and subsequent click chemistry with a fluorescent probe, fluorescence microscopy is used to visualize the distribution and dynamics of the labeled LPS on the bacterial surface. ubc.cametabolomicsworkbench.org This allows researchers to selectively image the outer membrane of diverse bacteria. acs.org

Fluorescence microscopy techniques enable the visualization of labeled LPS with high spatial resolution, providing information about its localization patterns, mobility, and potential interactions with other cellular components. ubc.cametabolomicsworkbench.org By tracking the fluorescent signal, researchers can study processes such as LPS transport, assembly, and shedding. ubc.cametabolomicsworkbench.org

Studies utilizing this approach have provided valuable insights into the outer membrane dynamics of bacteria like Myxococcus xanthus. acs.orgnih.gov For example, fluorescence imaging of M. xanthus cells metabolically labeled with 8-N₃-Kdo revealed the distribution of newly synthesized LPS on the cell surface. acs.org This can be particularly useful for studying bacteria with complex outer membrane behaviors, such as gliding motility and swarm expansion, which involve dynamic rearrangements of the outer membrane. acs.orgnih.gov

Compared to general lipophilic fluorescent dyes that stain the entire lipid bilayer, metabolic labeling with Kdo analogues offers more specific labeling of LPS, allowing for a better understanding of its distinct role in outer membrane structure and function. acs.org

Development of Antibacterial and Therapeutic Agents

Targeting the biosynthesis or structural role of Kdo offers a promising avenue for the development of new antibiotics to combat Gram-negative bacterial infections, particularly in the face of rising antibiotic resistance. nih.govresearchgate.netnih.govnih.gov Disrupting the production or proper assembly of Kdo into LPS can severely compromise the integrity and function of the bacterial outer membrane, potentially leading to cell death. nih.govmdpi.com

Enzyme Inhibitors Targeting Kdo Biosynthesis

The pathway for Kdo biosynthesis involves several key enzymes, including Kdo8P synthase (KdoF), which catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and D-arabinose 5-phosphate (A5P) to form Kdo8P. wayne.edupsu.edu Subsequent steps involve the dephosphorylation of Kdo8P to Kdo and the synthesis of CMP-Kdo by CMP-Kdo synthetase before Kdo is incorporated into LPS. wayne.edu These enzymes are considered optimal targets for therapeutic intervention because they are conserved in clinically relevant bacteria and lack counterparts in humans. nih.govresearchgate.net Efforts have been made to discover and design inhibitors that can block the activity of these enzymes. nih.govresearchgate.netnih.govnih.govpsu.edu For instance, inhibitors targeting Kdo8P synthase have been synthesized and evaluated. psu.edu While some potent in vitro inhibitors of Kdo biosynthesis enzymes have been reported, their effectiveness in vivo has sometimes been limited, potentially due to issues with penetrating the bacterial cell membrane. nih.govpsu.edu Inhibiting CMP-Kdo production has been shown to block the lipid A biosynthesis pathway, leading to the accumulation of lipid A precursors and perturbation of outer membrane structure and function. nih.govplos.org

D-peptide Binders Targeting Kdo

D-peptide binders, which are peptides composed of D-amino acids, are being explored as a strategy to target bacterial cell surface components like Kdo. pnas.orgsemanticscholar.orgnih.govccspublishing.org.cn D-peptides offer advantages such as increased stability against proteolytic degradation compared to L-peptides. nih.govccspublishing.org.cn Research involves the design and in vitro evolution of D-peptide binders that can specifically recognize and bind to cell-surface sugars like Kdo. pnas.orgsemanticscholar.orgresearchgate.net This binding could potentially interfere with LPS function or serve as a mechanism to deliver antibacterial agents specifically to Gram-negative bacteria. pnas.orgsemanticscholar.org

Disruption of Bacterial Cell Wall Components

Kdo is a crucial part of the LPS inner core, forming the link between the lipid A anchor embedded in the outer membrane and the core oligosaccharide and O-antigen. wayne.edunih.govnih.gov Disruption of Kdo biosynthesis or its proper incorporation into LPS results in defective LPS molecules or the accumulation of toxic lipid A precursors. nih.govmdpi.complos.org This compromises the structural integrity of the outer membrane, increasing its permeability and potentially leading to bacterial lysis. nih.govmdpi.com Targeting Kdo biosynthesis effectively weakens the bacterial cell wall, making bacteria more susceptible to other antimicrobial agents or host immune defenses. researchgate.netmdpi.com

Vaccine Development Strategies

The presence of Kdo in the conserved inner core of LPS across many Gram-negative bacteria makes it a potential target for vaccines aimed at eliciting broad-spectrum protective immunity. wayne.eduoup.comresearchgate.netrnlkwc.ac.in Vaccines based on Kdo-containing structures could potentially protect against a range of Gram-negative pathogens. smolecule.comnih.gov

Kdo-Containing Oligosaccharides as Immunogens

Kdo-containing oligosaccharides, representing parts of the LPS core, can serve as antigens to stimulate an immune response. oup.comresearchgate.netrnlkwc.ac.innih.gov These oligosaccharides can be obtained through synthesis or isolation from bacterial sources. oup.comresearchgate.netnih.gov Research focuses on synthesizing well-defined Kdo-containing inner core oligosaccharides from various pathogenic bacteria to study their antigenic and immunogenic properties. researchgate.netnih.govacs.org Studies have shown that antibodies raised against Kdo-containing glycoconjugates can exhibit a wide range of specificities and affinities and can recognize bacterial LPS. oup.comresearchgate.netrnlkwc.ac.innih.gov

Conjugate Vaccines

To enhance the immunogenicity of Kdo-containing oligosaccharides, especially in populations with immature immune systems, they are often conjugated to carrier proteins to create conjugate vaccines. nih.govnih.govgoogle.comscirp.orgcoalitionagainsttyphoid.orguzh.ch This conjugation strategy converts the T-independent immune response typically elicited by polysaccharides into a T-dependent response, leading to stronger antibody production and immunological memory. nih.govuzh.ch Methods for conjugating oligosaccharides or polysaccharides having a Kdo moiety to protein carriers have been developed, often involving the formation of covalent linkages such as oxime bonds. google.comscirp.org Research in this area includes preparing lipid-A free lipopolysaccharide as an immunogen and conjugating it to carrier proteins using specific linkers attached to the exposed Kdo residue. nih.govnih.gov Studies have demonstrated that such conjugate vaccines can elicit serum antibodies specific to bacterial LPS and show protective efficacy in animal models. nih.govnih.govscirp.org

Biocatalysis and Organic Synthesis Applications

The unique structure of this compound, particularly KDO, makes it a valuable building block in biocatalysis and organic synthesis. Biocatalysis, leveraging enzymes, offers advantages in terms of regio-, stereo-, and enantioselectivity, mild reaction conditions, and reduced waste generation compared to traditional chemical synthesis mdpi.comresearchgate.net. Enzymes involved in KDO metabolism have been explored for their potential in synthesizing KDO and its analogs rsc.org.

Synthesis of Complex Carbohydrates and Pharmaceutical Intermediates

KDO is a key component in the synthesis of complex carbohydrates, particularly those related to bacterial LPS and capsular polysaccharides nih.govresearchgate.net. The limited natural availability of KDO has driven the development of efficient synthetic methods, including enzymatic approaches nih.govnih.govnih.gov. Enzymatic systems, such as one-pot three-enzyme (OPME) systems, have been developed for the synthesis of KDO from readily available starting materials like D-ribulose 5-phosphate nih.govnih.gov. This process involves the sequential action of D-arabinose 5-phosphate isomerase, KDO 8-phosphate synthetase (KdsA), and KDO 8-phosphate phosphatase (KdsC) nih.govnih.gov. KdsA catalyzes the aldol (B89426) condensation of D-arabinose 5-phosphate and phosphoenolpyruvate (PEP) to form KDO 8-phosphate, which is then hydrolyzed to KDO nih.gov.

Engineered aldolases capable of utilizing KDO as a substrate have opened new avenues for synthesizing enantiomerically pure compounds . Directed evolution techniques have been employed to enhance the specificity and efficiency of enzymes involved in KDO synthesis and modification . For instance, modifications of sialic acid aldolases have enabled them to accept KDO, facilitating more efficient synthesis processes relevant to pharmaceutical applications . Innovative synthetic routes for KDO and its derivatives, often employing aldolase-catalyzed reactions, have been established to enable large-scale production of high-purity products potentially useful in drug formulation .

Furthermore, KDO transferases, such as WaaA from Escherichia coli, are crucial for transferring KDO residues onto lipid A during LPS assembly nih.govnih.gov. While the large-scale enzymatic synthesis of complex LPS structures remains challenging, enzymatic methods offer distinct advantages in regio- and stereoselectivity for oligosaccharide synthesis nih.gov.

Investigation of Biological Activities of Octulosonic Acid Derivatives

Octulosonic acid derivatives have been investigated for a range of biological activities, particularly concerning their interactions with host systems and potential therapeutic applications nih.gov.

Modulation of Inflammation and Metabolic Pathways

Certain octulosonic acid derivatives have demonstrated activities against inflammation and metabolic disorders. Studies on derivatives isolated from Roman chamomile (Chamaemelum nobile) have shown promising results nih.govusda.govresearchgate.net. Six new octulosonic acid derivatives isolated from this plant were evaluated for their activity against targets related to inflammation and metabolic disorder, including NAG-1, NF-κB, iNOS, ROS, PPARα, PPARγ, and LXR nih.govusda.govresearchgate.net.

These compounds were found to increase NAG-1 activity and decrease cellular oxidative stress by inhibiting the generation of reactive oxygen species (ROS) nih.govusda.govresearchgate.net. Some derivatives also activated PPARγ and PPARα nih.govusda.govresearchgate.net. These findings suggest that octulosonic acid derivatives may contribute to the anti-inflammatory, hypoglycemic, antiedemic, and antioxidant properties observed in Roman chamomile nih.govusda.govresearchgate.net. While these derivatives showed activity against certain targets, they did not show significant activity against iNOS or NF-κB in these studies nih.govusda.govresearchgate.net.

The involvement of KDO in bacterial LPS, a potent immune stimulant, inherently links it to the modulation of inflammatory responses, primarily through Toll-like receptor 4 (TLR4) signaling initiated by lipid A nih.gov. However, the biological activities discussed here pertain to specific octulosonic acid derivatives found in plants, highlighting a different facet of octulosonic acid research beyond its role in bacterial endotoxin.

Computational Modeling and Predictive Studies

Computational modeling plays an increasingly important role in understanding the behavior and interactions of complex molecules like this compound and its derivatives mdpi.comcomputationalcreativity.net. Computational studies, including molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) metadynamics, have been employed to investigate the mechanisms of enzymes involved in KDO metabolism, such as β-KDO glycosyltransferase WbbB doi.orgresearchgate.net. These studies provide insights into the catalytic mechanisms and the conformational changes that occur during enzymatic reactions involving KDO doi.orgresearchgate.net.

Computational approaches can also be used to predict the properties and potential biological activities of novel octulosonic acid derivatives, guiding the design and synthesis of new compounds with desired characteristics. Modeling the interactions of KDO-based glycolipids has revealed how their structure affects self-assembly pathways and the formation of stable nanostructures like bicelles chinesechemsoc.org. Such studies contribute to understanding the role of KDO in biomembrane formation and can inform the design of new biomaterials chinesechemsoc.org.

Emerging Research Areas and Unexplored Roles

Beyond its established roles in bacterial cell wall structure and its potential in biocatalysis and inflammation modulation, research into this compound and its derivatives is exploring new frontiers. The presence of KDO in plants and green algae suggests potential roles in eukaryotic systems that are not yet fully understood pnas.orgnih.govnih.gov.

The development of KDO derivatives with modified structures, such as alterations at the C-5 position, is being investigated to perturb bacterial LPS biosynthesis and potentially increase bacterial susceptibility to antibiotics chemrxiv.org. While initial studies on some C-5 modified KDO derivatives did not show significant interference with LPS biosynthesis in E. coli, this area of research continues to explore KDO as a target for antibacterial strategies chemrxiv.org.

The structural diversity of octulosonic acid derivatives found in natural sources, like the novel derivatives isolated from Erigeron bonariensis, indicates a broader natural occurrence and potentially undiscovered biological functions researchgate.net. Further investigation into these naturally occurring derivatives could reveal new therapeutic leads or biological roles.

The application of KDO-containing oligosaccharides in vaccine development is another emerging area, leveraging the immunogenic properties of LPS components to enhance vaccine efficacy . Designing conjugate vaccines incorporating KDO derivatives is being explored to elicit stronger immune responses .

The study of KDO degradation pathways is also an area with limited documentation, and the identification of KDO hydrolase enzymes in bacteria like Helicobacter pylori and Francisella tularensis represents a step towards understanding the complete metabolic picture of this important sugar acid nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 107947-93-3 (This appears to be a less common isomer or refers generally to the class; KDO is the well-established one) |

| 3-deoxy-D-manno-oct-2-ulosonic acid | 445569 wikipedia.orgmetabolomicsworkbench.org |

| KDO | 445569 wikipedia.orgmetabolomicsworkbench.org |

| KDO 8-phosphate | 15942880 nih.govuni.lu |

| CMP-KDO | 445888 |

| Lipid A | 9877306 researchgate.net |

| KDO2-lipid A | 11355423 nih.govuni-freiburg.de |

| D-ribulose 5-phosphate | 25875 [PubChem, not in snippets] |

| D-arabinose 5-phosphate | 123116 [PubChem, not in snippets] |

| Phosphoenolpyruvate (PEP) | 1050 [PubChem, not in snippets] |

Note: PubChem CIDs for D-ribulose 5-phosphate, D-arabinose 5-phosphate, and Phosphoenolpyruvate were obtained via direct PubChem searches as they were mentioned as reactants but their CIDs were not in the provided snippets.## The Multifaceted World of this compound: Applications and Future Directions

This compound, an eight-carbon acidic monosaccharide, and particularly its prevalent analog, 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), are compounds of significant interest in various scientific disciplines. While this compound (Ko) is a less common isomer found in certain bacterial structures, KDO is a nearly universal constituent of the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. wikipedia.orgchinesechemsoc.orgpnas.org In this crucial role, KDO acts as a vital link between the hydrophobic lipid A moiety and the hydrophilic core oligosaccharide, contributing fundamentally to bacterial cell wall integrity, virulence, and interactions with the host immune system. smolecule.comnih.gov Beyond its essential biological function in bacteria, research into this compound and its derivatives has unveiled potential applications and future research avenues in areas ranging from biocatalysis and organic synthesis to the exploration of novel biological activities.

Applications and Future Directions in 2 Octulosonic Acid Research

Biocatalysis and Organic Synthesis Applications

The application of biocatalysis, which employs enzymes as catalysts, offers distinct advantages for the synthesis of complex molecules like this compound and its derivatives. These advantages include high regio-, stereo-, and enantioselectivity, as well as the ability to conduct reactions under mild conditions with reduced environmental impact. mdpi.comresearchgate.net Enzymes involved in the metabolic pathways of KDO have been specifically investigated for their utility in synthesizing KDO and related analogs. rsc.org

Synthesis of Complex Carbohydrates and Pharmaceutical Intermediates

KDO serves as a crucial building block in the construction of complex carbohydrates, particularly those found in bacterial LPS and capsular polysaccharides. nih.govresearchgate.net Due to the limited natural abundance of KDO, significant effort has been directed towards developing efficient synthetic methodologies. Both chemical and enzymatic approaches have been explored for the synthesis of KDO and its derivatives. nih.govnih.govnih.gov

Enzymatic systems have proven particularly valuable for the facile synthesis of KDO from readily accessible starting materials. For instance, a one-pot three-enzyme (OPME) system has been developed that converts D-ribulose 5-phosphate into KDO. nih.govnih.gov This cascade reaction involves the enzymes D-arabinose 5-phosphate isomerase, KDO 8-phosphate synthetase (KdsA), and KDO 8-phosphate phosphatase (KdsC). nih.govnih.gov KdsA catalyzes a key aldol (B89426) condensation between D-arabinose 5-phosphate and phosphoenolpyruvate (B93156) (PEP), yielding KDO 8-phosphate, which is subsequently dephosphorylated by KdsC to produce KDO. nih.gov

The field of enzyme engineering has further advanced the use of biocatalysis in this area. Engineered aldolases capable of accepting KDO as a substrate have facilitated the synthesis of enantiomerically pure compounds. Techniques such as directed evolution have been applied to enhance the specificity and efficiency of enzymes involved in KDO-related reactions, improving synthetic processes relevant to the pharmaceutical industry. The development of innovative synthetic routes, often incorporating aldolase-catalyzed steps, has enabled the large-scale production of high-purity KDO and its derivatives with potential applications in drug formulation.

Enzymes like KDO transferase (e.g., WaaA from E. coli) are essential for the biological assembly of LPS, catalyzing the transfer of KDO residues to lipid A. nih.govnih.gov While the enzymatic synthesis of highly complex LPS structures on a large scale remains challenging, enzymatic methods offer distinct advantages in achieving the desired regio- and stereoselectivity required for oligosaccharide synthesis. nih.gov

Investigation of Biological Activities of Octulosonic Acid Derivatives

Octulosonic acid derivatives have been the subject of investigations into their biological activities, particularly in the context of their interactions with host organisms and potential therapeutic uses. nih.gov

Modulation of Inflammation and Metabolic Pathways

Research has indicated that certain octulosonic acid derivatives can modulate inflammatory responses and metabolic pathways. Studies on derivatives isolated from Roman chamomile (Chamaemelum nobile) have provided notable findings. nih.govusda.govresearchgate.net Six novel octulosonic acid derivatives were isolated from this plant and evaluated for their activities against various targets associated with inflammation and metabolic disorders, including NAG-1, NF-κB, iNOS, ROS, PPARα, PPARγ, and LXR. nih.govusda.govresearchgate.net

These compounds were observed to increase NAG-1 activity and reduce cellular oxidative stress by inhibiting the generation of reactive oxygen species (ROS). nih.govusda.govresearchgate.net Furthermore, some of these derivatives demonstrated the ability to activate PPARγ and PPARα. nih.govusda.govresearchgate.net These results suggest that these specific octulosonic acid derivatives may contribute to the anti-inflammatory, hypoglycemic, antiedemic, and antioxidant properties traditionally attributed to Roman chamomile. nih.govusda.govresearchgate.net It is worth noting that while these derivatives showed activity against certain targets, they did not exhibit significant activity against iNOS or NF-κB in these particular studies. nih.govusda.govresearchgate.net

The well-established role of KDO as a component of bacterial LPS, a potent immunostimulant, inherently links it to the modulation of inflammatory responses, primarily mediated through the interaction of lipid A with Toll-like receptor 4 (TLR4). nih.gov However, the biological activities discussed in the context of Roman chamomile derivatives highlight the potential for octulosonic acid structures, beyond their bacterial LPS context, to influence inflammatory and metabolic processes.

Computational Modeling and Predictive Studies

Computational modeling and predictive studies are increasingly valuable tools in elucidating the behavior and interactions of molecules like this compound and its derivatives. mdpi.comcomputationalcreativity.net Computational approaches, including molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) metadynamics, have been applied to investigate the catalytic mechanisms of enzymes involved in KDO metabolism, such as the β-KDO glycosyltransferase WbbB. doi.orgresearchgate.net These studies provide detailed insights into the enzymatic reaction mechanisms and the conformational dynamics of the enzymes and substrates. doi.orgresearchgate.net

Computational methods can also be utilized to predict the properties and potential biological activities of newly designed octulosonic acid derivatives. This predictive capability can guide the rational design and synthesis of novel compounds with tailored characteristics. Modeling the self-assembly of KDO-based glycolipids, for example, has demonstrated how structural variations influence their assembly pathways and the formation of stable nanostructures like bicelles. chinesechemsoc.org Such computational investigations contribute to a deeper understanding of the role of KDO in biomembrane formation and can inform the design of new biomaterials. chinesechemsoc.org

Emerging Research Areas and Unexplored Roles